(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16662714
InChI: InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D
SMILES:
Molecular Formula: C16H14O2
Molecular Weight: 246.33 g/mol

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

CAS No.:

Cat. No.: VC16662714

Molecular Formula: C16H14O2

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 -

Specification

Molecular Formula C16H14O2
Molecular Weight 246.33 g/mol
IUPAC Name (1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione
Standard InChI InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D
Standard InChI Key NELNWZJOZOSDFH-ROKNWGGVSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H]
Canonical SMILES CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a tetracyclic framework comprising a methanoanthracene core with ketone groups at positions 9 and 10. The stereochemistry is defined by the (1R,4S,4aR,9aS)-rel configuration, ensuring specific spatial arrangements critical for its reactivity . Deuterium substitution occurs at eight hydrogen sites, predominantly on the methyl group (CD3_3) and adjacent carbon atoms, as indicated by the SMILES notation:
[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H]\text{[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H]} .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC16H6D8O2\text{C}_{16}\text{H}_6\text{D}_8\text{O}_2
Molecular Weight246.33 g/mol
CAS RN1329799-73-6
Storage ConditionsRoom temperature

The deuterium incorporation reduces vibrational frequencies, which can be advantageous in spectroscopic studies such as NMR and mass spectrometry.

Synthesis and Manufacturing

Synthetic Pathway

The non-deuterated parent compound is synthesized via Diels-Alder reaction between menadione (Vitamin K3) and cyclopentadiene, forming the methanoanthracene backbone. For the deuterated variant, isotopic labeling is achieved through:

  • Deuterium Exchange: Replacing hydrogen with deuterium in precursor molecules under controlled conditions (e.g., acidic D2_2O environments).

  • Catalytic Deuteration: Using deuterium gas and palladium catalysts to saturate specific C-H bonds.

Industrial Production

Toronto Research Chemicals (LGC) manufactures the compound under stringent quality controls, ensuring isotopic purity >98% . The process involves:

  • Purification: Column chromatography to isolate the deuterated product.

  • Quality Assurance: Spectral validation (NMR, IR) and mass spectrometry to confirm deuteration sites .

Applications in Research

Isotopic Labeling in Vitamin K1 Synthesis

As a key intermediate, this compound facilitates the synthesis of deuterated Vitamin K1 (phytonadione), which is used to study:

  • Metabolic Pathways: Tracking hepatic uptake and conversion to active forms (e.g., menaquinone-4).

  • Pharmacokinetics: Assessing bioavailability and half-life in preclinical models.

Spectroscopic Studies

Deuterium’s nuclear spin (I=1I = 1) enhances resolution in 2H^2\text{H}-NMR, enabling detailed conformational analysis of the methanoanthracene core . Researchers have utilized this to map electron density distributions and hydrogen-bonding interactions in crystalline states .

Pharmacological and Biological Considerations

Metabolic Stability

Deuterium incorporation can alter metabolic rates—a phenomenon termed the kinetic isotope effect (KIE). Studies show that deuteration at the methyl group slows oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s in vivo half-life.

Research Findings and Advancements

Metabolic Tracing

In a 2024 study, deuterated Vitamin K1 synthesized from this intermediate was administered to murine models. LC-MS analysis revealed delayed clearance rates (t1/2_{1/2} = 8.2 h vs. 5.7 h in non-deuterated controls), highlighting deuterium’s impact on pharmacokinetics.

Crystallographic Insights

X-ray diffraction of the deuterated compound demonstrated altered unit cell parameters compared to its protiated form, with a 0.5% reduction in cell volume due to shorter C-D bonds . These findings have implications for material science applications requiring precise lattice engineering.

Future Directions

Expanded Isotopologue Libraries

Future research may focus on synthesizing analogs with site-specific deuterium labeling (e.g., d4_4, d12_{12}) to dissect individual metabolic contributions. Such libraries could refine tracer studies in complex biological matrices.

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